Bienvenue dans la boutique en ligne BenchChem!

6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide

TNAP inhibition pathological calcification alkaline phosphatase

6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide (CAS 2138224-58-3) is a heterocyclic small molecule belonging to the imidazo[2,1-b][1,3]thiazole class, containing a fused imidazole-thiazole bicyclic core with a thiophen-3-yl substituent at position 6, supplied as the hydrobromide salt. This scaffold is recognized in medicinal chemistry as a privileged structure, with thiopheno-imidazo[2,1-b]thiazole derivatives reported to exhibit a broad IC₅₀ range (42 ± 13 µM to >800 µM) against tissue-nonspecific alkaline phosphatase (TNAP), a target implicated in pathological calcification.

Molecular Formula C9H7BrN2S2
Molecular Weight 287.19
CAS No. 2138224-58-3
Cat. No. B2631301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide
CAS2138224-58-3
Molecular FormulaC9H7BrN2S2
Molecular Weight287.19
Structural Identifiers
SMILESC1=CSC=C1C2=CN3C=CSC3=N2.Br
InChIInChI=1S/C9H6N2S2.BrH/c1-3-12-6-7(1)8-5-11-2-4-13-9(11)10-8;/h1-6H;1H
InChIKeyMILISRUUIHMGLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole Hydrobromide (CAS 2138224-58-3): Compound Class, Core Characteristics, and Scientific Procurement Context


6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide (CAS 2138224-58-3) is a heterocyclic small molecule belonging to the imidazo[2,1-b][1,3]thiazole class, containing a fused imidazole-thiazole bicyclic core with a thiophen-3-yl substituent at position 6, supplied as the hydrobromide salt . This scaffold is recognized in medicinal chemistry as a privileged structure, with thiopheno-imidazo[2,1-b]thiazole derivatives reported to exhibit a broad IC₅₀ range (42 ± 13 µM to >800 µM) against tissue-nonspecific alkaline phosphatase (TNAP), a target implicated in pathological calcification [1]. The compound is catalogued by multiple research chemical suppliers as a versatile small-molecule scaffold suitable for derivatization and structure–activity relationship (SAR) exploration .

Why In-Class Imidazo[2,1-b]thiazole Analogs Cannot Substitute for 6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole Hydrobromide in Research Procurement


Within the imidazo[2,1-b]thiazole series, minor structural variations—including thiophene regioisomerism (2-yl vs. 3-yl), ring saturation state (dihydro vs. fully aromatic), and salt counterion identity (hydrobromide vs. hydrochloride)—produce order-of-magnitude shifts in biochemical potency, target engagement, and physicochemical properties [1][2]. The fully aromatic 6-(thiophen-3-yl) derivative exhibits >19-fold weaker TNAP inhibition than its 5,6-dihydro congener (IC₅₀ >0.8 mM vs. 0.042 mM at pH 10.4), demonstrating that aromatization of the imidazothiazole core is not a conservative structural change but a critical potency determinant [1]. Furthermore, the hydrobromide salt form confers distinct solubility and crystallization behavior compared to the more commonly employed hydrochloride, as documented across imidazothiazole congeners, making direct salt-form interchange without experimental validation scientifically unsound [3]. These steep SAR gradients mean that generic 'imidazo[2,1-b]thiazole' substitution can lead to entirely different biological outcomes and is incompatible with reproducible experimental design.

Quantitative Differential Evidence: 6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole Hydrobromide Performance Against Closest Analogs


TNAP Inhibitory Potency: Aromatic vs. 5,6-Dihydro Oxidation State — 19-Fold Potency Gap Defines Researcher Choice

The fully aromatic 6-(thiophen-3-yl)imidazo[2,1-b][1,3]thiazole (tested as hydrochloride) exhibits IC₅₀ >0.8 mM against TNAP at both pH 7.8 and pH 10.4, whereas its 5,6-dihydro analog achieves IC₅₀ = 0.042 mM (42 µM) at pH 10.4 and 0.084 mM at pH 7.8 in the same assay system [1]. This represents a ≥19-fold reduction in inhibitory potency upon aromatization. The aromatic compound is among the weakest in the series, while the dihydro analog is the most potent thiopheno-imidazo[2,1-b]thiazole reported in the Chang et al. study. For researchers requiring a low-potency or inactive control compound within the same chemical series, the aromatic derivative provides a structurally matched negative control that the dihydro analog cannot serve.

TNAP inhibition pathological calcification alkaline phosphatase

Thiophene Regioisomerism: Thiophen-3-yl vs. Thiophen-2-yl TNAP Potency Comparison

Among 5,6-dihydro congeners, the thiophen-3-yl isomer (IC₅₀ = 0.042 mM at pH 10.4) is 6.2-fold more potent than the corresponding thiophen-2-yl isomer (6-(thiophen-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrochloride, IC₅₀ = 0.26 mM at pH 7.8) [1]. Although direct IC₅₀ values for the fully aromatic thiophen-2-yl analog are not available at identical pH from this dataset, the regioisomeric potency rank order established in the dihydro series demonstrates that thiophene attachment position is a non-trivial determinant of target engagement. Researchers procuring the thiophen-3-yl aromatic compound are therefore accessing a specific regioisomeric configuration with distinct SAR behavior that cannot be replicated by the more commonly catalogued thiophen-2-yl variants.

SAR thiophene regioisomerism TNAP inhibitor selectivity

Salt Form Differentiation: Hydrobromide vs. Hydrochloride — Physicochemical and Solubility Considerations

The hydrobromide salt of 6-(thiophen-3-yl)imidazo[2,1-b][1,3]thiazole (CAS 2138224-58-3) is structurally distinct from the hydrochloride salt (the form used in published TNAP IC₅₀ determinations). Literature on imidazothiazole salt forms reports that hydrobromide congeners exhibit lower aqueous solubility than their hydrochloride counterparts, and that conversion between hydrobromide and hydrochloride forms can be complicated by competing cyclization side reactions [1]. The hydrobromide salt is supplied as a crystalline solid , offering potential advantages in solid-state stability, hygroscopicity profile, and long-term storage for compound library management. Researchers performing biochemical assays must account for counterion identity when comparing results to literature values generated with the hydrochloride salt, as differences in aqueous solubility can affect apparent potency in cell-free systems.

salt selection solubility crystallinity pre-formulation

Scaffold Versatility: Validated Use as a Synthetic Building Block for Derivatization-Driven SAR Campaigns

Multiple research chemical suppliers explicitly classify 6-(thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide as a 'versatile small molecule scaffold' suitable for use as a synthetic building block in the construction of more complex molecules . The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives reported as kinase inhibitors (FLT3 IC₅₀ = 0.022 µM for optimized 6-phenyl congeners), anticancer agents (HeLa IC₅₀ = 6.5 µM), and mitochondrial NADH dehydrogenase inhibitors [1][2]. The thiophen-3-yl substituent at position 6 provides a synthetic handle for further functionalization (e.g., via electrophilic aromatic substitution or cross-coupling), while the hydrobromide salt form ensures the nitrogen atoms are protonated, potentially simplifying subsequent N-alkylation or acylation steps compared to the free base. This compound's primary differentiation for procurement lies not in its intrinsic target potency but in its utility as a characterized, commercially available intermediate for analog synthesis.

medicinal chemistry scaffold derivatization building block fragment-based drug discovery

Mitochondrial NADH Dehydrogenase Inhibitor Series: Contextualizing 6-Thienyl Substitution Effects

In the structurally related series of 6-thienylimidazo[2,1-b]thiazoles evaluated as mitochondrial NADH dehydrogenase (Complex I) inhibitors, 2-methyl-6-(2-thienyl)imidazo[2,1-b]thiazole exhibits an average inhibitory titer of 0.11 mM against mammalian NADH:ubiquinone reductase activity [1][2]. This compound acts at a site mutually exclusive with rotenone but non-exclusive with piericidin, establishing that the 6-thienylimidazo[2,1-b]thiazole pharmacophore engages a specific, pharmacologically distinct binding site on Complex I. Although the target compound (6-(thiophen-3-yl)imidazo[2,1-b][1,3]thiazole, lacking the 2-methyl substituent and bearing a 3-thienyl rather than 2-thienyl group) has not been directly tested in this assay, the SAR landscape reveals that substitution pattern dictates binding site exclusivity relationships — a property directly relevant to researchers designing selective Complex I probes or studying ubiquinone antagonist mechanisms.

mitochondrial complex I NADH dehydrogenase rotenone site ubiquinone antagonist

6-Phenyl vs. 6-Thienyl TNAP Potency: Aromatic Substituent Identity Determines Alkaline Phosphatase Activity

A 6-phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole analog (BindingDB BDBM50241179) exhibits an IC₅₀ of 400 µM (4.00 × 10⁵ nM) against human placental alkaline phosphatase at pH 10.4 [1]. The target compound (6-(thiophen-3-yl)imidazo[2,1-b][1,3]thiazole, tested as hydrochloride) shows IC₅₀ >800 µM against porcine kidney TNAP under similar conditions [2]. While direct comparison across species (human placental vs. porcine kidney ALP) requires caution, both compounds cluster in the weak inhibitor range (>400 µM), distinguishing them from potent TNAP ligands such as levamisole (IC₅₀ = 78–93 µM) [2] and the 5,6-dihydro thiophen-3-yl analog (IC₅₀ = 42 µM). This positions the target compound as a weak TNAP ligand suitable for studies requiring minimal target engagement at the alkaline phosphatase active site.

alkaline phosphatase 6-phenylimidazo[2,1-b]thiazole placental alkaline phosphatase TNAP inhibitor comparison

Procurement-Driven Application Scenarios for 6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole Hydrobromide Based on Quantitative Differentiation Evidence


Structurally Matched Negative Control for TNAP Inhibitor Screening Campaigns

With an IC₅₀ >0.8 mM against TNAP — ≥19-fold weaker than its 5,6-dihydro congener (IC₅₀ = 0.042 mM) — the fully aromatic 6-(thiophen-3-yl)imidazo[2,1-b][1,3]thiazole scaffold serves as an ideal inactive or weak-activity control compound in TNAP inhibitor screening cascades [1]. Its structural similarity to the active dihydro series ensures that any observed activity differences can be attributed to the oxidation state of the imidazothiazole core rather than to gross structural divergence, enabling rigorous SAR interpretation and hit validation .

Medicinal Chemistry Derivatization Starting Point: Synthesis of Novel Imidazo[2,1-b]thiazole-Based Compound Libraries

Catalogued as a 'versatile small molecule scaffold' by multiple research chemical suppliers, this compound is procured primarily as a synthetic building block for constructing focused imidazo[2,1-b]thiazole libraries [1]. The thiophen-3-yl group at position 6 provides a modifiable aromatic handle, while the hydrobromide salt ensures the nitrogen centers are pre-protonated for subsequent N-functionalization. This contrasts with fully elaborated, high-potency analogs (e.g., FLT3 inhibitors with IC₅₀ = 0.022 µM or HeLa-active compounds at IC₅₀ = 6.5 µM), which are end-products of such derivatization campaigns and not commercially available as building blocks [2].

Mitochondrial Complex I Probe Development Using a Structurally Novel 6-Thienyl Entry Point

The 6-thienylimidazo[2,1-b]thiazole pharmacophore is established as a mitochondrial NADH dehydrogenase inhibitor class with a defined binding site mutually exclusive with rotenone [1]. The target compound, bearing a 3-thienyl (rather than the more extensively studied 2-thienyl) substituent and lacking a 2-methyl group, occupies unexplored chemical space within this pharmacophore. Researchers developing novel Complex I probes or studying ubiquinone antagonist structure–activity relationships can use this compound as a starting scaffold for systematic substitution at positions 2, 5, and 6, locations shown to critically modulate potency and binding mode in the published 6-thienyl series .

Salt-Form-Dependent Physicochemical Studies: Hydrobromide vs. Hydrochloride Comparative Profiling

The hydrobromide salt (CAS 2138224-58-3) is the commercially supplied form, whereas published TNAP IC₅₀ data were generated with the hydrochloride salt [1]. This creates a specific procurement need for laboratories conducting salt-form comparative studies — including solubility, dissolution rate, hygroscopicity, and solid-state stability profiling — where both salt forms must be sourced and characterized in parallel. Class-level evidence indicates that imidazothiazole hydrobromides exhibit lower aqueous solubility than corresponding hydrochlorides, and that quantitative interconversion between salt forms is complicated by competing cyclization reactions , making the direct procurement of the authentic hydrobromide essential for such studies.

Quote Request

Request a Quote for 6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.